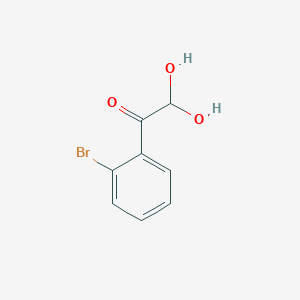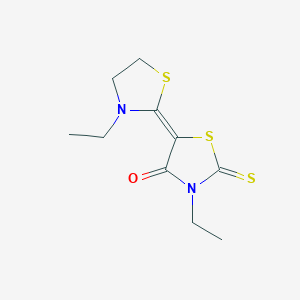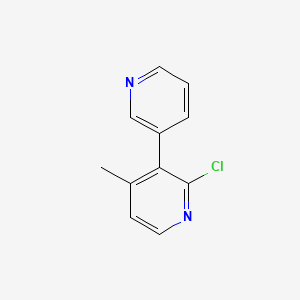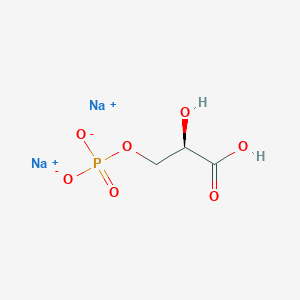
Sodium(R)-2-carboxy-2-hydroxyethylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium®-2-carboxy-2-hydroxyethylphosphate is a chemical compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-carboxy-2-hydroxyethylphosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-carboxy-2-hydroxyethylphosphate with sodium hydroxide. The reaction is carried out in an aqueous medium at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Sodium®-2-carboxy-2-hydroxyethylphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Sodium®-2-carboxy-2-hydroxyethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Sodium®-2-carboxy-2-hydroxyethylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a diagnostic agent.
Industry: The compound is employed in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium®-2-carboxy-2-hydroxyethylphosphate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, influence cellular signaling pathways, and affect metabolic processes. Its effects are mediated through binding to target proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium®-2-carboxy-2-hydroxyethylphosphate include:
- Sodium 2-carboxyethylphosphate
- Sodium 2-hydroxyethylphosphate
- Sodium 2-carboxy-2-hydroxypropylphosphate
Uniqueness
Sodium®-2-carboxy-2-hydroxyethylphosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of carboxyl and hydroxyl groups, along with the phosphate moiety, makes it particularly versatile in various applications.
Properties
Molecular Formula |
C3H5Na2O7P |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
disodium;[(2R)-2-carboxy-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
InChI Key |
RGCJWQYUZHTJBE-YBBRRFGFSA-L |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
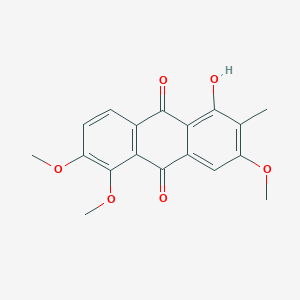
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
